2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide
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Overview
Description
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is a member of the isothiazolone family, known for their wide range of applications in industrial, medical, and scientific research. This compound features unique structural characteristics that endow it with specific chemical reactivity and biological properties, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. Key steps may include:
Formation of the isothiazolone ring: : Using starting materials such as ortho-substituted anilines, through cyclization reactions under oxidative conditions.
Attachment of the propanamide side chain: : Often achieved by amidation reactions involving the isothiazolone intermediate and suitable reagents like amines or amino derivatives.
Introduction of the ethoxybenzo[d]thiazol-2-yl group: : Employing coupling reactions, possibly through palladium-catalyzed cross-coupling or other suitable methodologies.
Industrial Production Methods
Industrial-scale production may employ optimized conditions to maximize yield and purity, including:
Use of large reactors: : Ensuring thorough mixing and consistent reaction conditions.
Purification steps: : Such as recrystallization or chromatography, to isolate the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is known to undergo:
Oxidation reactions: : These may involve common oxidizing agents like hydrogen peroxide or organic peroxides.
Reduction reactions: : Typically using reductive agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions: : Particularly nucleophilic substitutions where the propanamide group can be modified or replaced.
Common Reagents and Conditions
Key reagents include:
Oxidizers: : Hydrogen peroxide, organic peroxides.
Reducers: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, alcohols, thiols.
Major Products Formed
Oxidation products: : Often sulfoxides or sulfones.
Reduction products: : Amines or alcohols.
Substitution products: : Varied depending on the nucleophile used, leading to diverse functional derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a precursor for developing novel materials and molecules, particularly for creating isothiazolone-based structures.
Biology
Due to its structural properties, it can be used in studies related to enzyme inhibition, particularly targeting enzymes that interact with sulfur-containing heterocycles.
Medicine
Industry
The compound's stability and reactivity make it suitable for use in industrial formulations, such as in coatings, adhesives, and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme inhibition: : Particularly enzymes that recognize or react with isothiazolone or thiazole derivatives.
Pathway modulation: : Altering biochemical pathways involving sulfur-containing compounds.
These actions can lead to broad effects, such as antimicrobial activity or modulation of biological processes.
Comparison with Similar Compounds
When comparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide to similar compounds:
Unique Structural Features: : Its specific combination of an isothiazolone ring with a thiazolyl-propanamide side chain.
Activity Profiles: : While similar compounds may share some reactivity, the specific substituents on this molecule can provide unique biological and chemical properties.
List of Similar Compounds
Benzisothiazolones: : Like 1,2-benzisothiazol-3(2H)-one.
Thiazolones: : Such as 4-methyl-5-thiazolone.
Other isothiazolones: : With varying substituents on the ring structure.
This detailed examination highlights the diverse applications and unique properties of this compound, making it a valuable subject for further research and application development.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-3-27-12-8-9-14-15(10-12)28-19(20-14)21-17(23)11(2)22-18(24)13-6-4-5-7-16(13)29(22,25)26/h4-11H,3H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBGYLBFUSLWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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